2-(4-Chlorophenoxy)-5-nitropyridine chemical properties
2-(4-Chlorophenoxy)-5-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenoxy)-5-nitropyridine
Introduction
2-(4-Chlorophenoxy)-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a pyridine core functionalized with a nitro group and a chlorophenoxy moiety, imparts a unique reactivity profile that is leveraged in the development of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the compound a key building block in the synthesis of various target compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of the fundamental physical properties of a chemical are paramount for its effective use in research and development. The key identifiers and properties of 2-(4-Chlorophenoxy)-5-nitropyridine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-chlorophenoxy)-5-nitropyridine | [3] |
| CAS Number | 28232-30-6 | [4][5] |
| Chemical Formula | C₁₁H₇ClN₂O₃ | [4][5] |
| Molecular Weight | 250.64 g/mol | [4][5] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 93 °C | [4][5] |
| Solubility | Insoluble in water. Soluble in MDC, Acetone, Methanol. | [6] |
| InChI Key | ZQVHTTABFLHMPA-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a halo-nitropyridine with a corresponding phenoxide.
Synthetic Pathway
The most direct route involves the reaction of 2-chloro-5-nitropyridine with 4-chlorophenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, displacing the chloride leaving group. The nitro group at the C5 position is critical for this reaction, as its strong electron-withdrawing effect activates the pyridine ring towards nucleophilic attack.
Caption: General workflow for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.
Reactivity Profile
The reactivity of 2-(4-Chlorophenoxy)-5-nitropyridine is governed by its functional groups:
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Nitro Group : The nitro group can be reduced to an amino group, providing a route to 5-amino-2-(4-chlorophenoxy)pyridine. This transformation opens up a wide range of subsequent derivatizations, such as diazotization or acylation, making it a versatile precursor for various pharmaceutical scaffolds.
-
Pyridine Ring : The pyridine nitrogen can be quaternized. The ring itself can undergo further substitution reactions, although the existing substituents heavily influence the position and feasibility of such reactions.
-
Ether Linkage : The ether bond is generally stable but can be cleaved under harsh acidic or reductive conditions.
Applications in Drug Development and Agrochemicals
Heterocyclic compounds, particularly those containing pyridine and nitropyridine motifs, are foundational in medicinal chemistry and agrochemical science.[1][2]
-
Pharmaceutical Intermediate : 2-(4-Chlorophenoxy)-5-nitropyridine serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][7] The presence of multiple functional groups allows for its elaboration into more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The core structure is a scaffold that can be modified to optimize biological activity and pharmacokinetic properties.
-
Agrochemical Synthesis : Similar to its role in pharmaceuticals, this compound is used to create novel pesticides, herbicides, and plant growth regulators.[2][7] The stability and predictable reactivity of the nitropyridine core are advantageous for constructing effective and stable agrochemicals.[2]
Experimental Protocol: Synthesis
The following is a representative laboratory-scale procedure for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.
Objective: To synthesize 2-(4-Chlorophenoxy)-5-nitropyridine from 2-chloro-5-nitropyridine and 4-chlorophenol via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, 4-chlorophenol, and anhydrous potassium carbonate.
-
Solvent Addition : Add anhydrous DMF to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the SNAr reaction, which is typically slow at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. The purpose of this step is to isolate the desired product, which is more soluble in the organic phase, from the inorganic salts and residual DMF.
-
Washing : Wash the combined organic layers with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.
-
Characterization : Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). The melting point should be sharp and consistent with the literature value of 93 °C.[4][5]
Safety and Handling
Proper handling of 2-(4-Chlorophenoxy)-5-nitropyridine is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Sensitization | H317: May cause an allergic skin reaction | Warning |
Data synthesized from available safety information.[4]
Precautionary Measures and First Aid
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling : Avoid breathing dust.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]
-
First Aid (Eyes) : Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
First Aid (Skin) : Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[4][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed, National Center for Biotechnology Information. [Link]
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4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one | C30H30Cl2N4O4 | CID 216345. PubChem, National Center for Biotechnology Information. [Link]
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2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Center for Biotechnology Information. [Link]
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5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]
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